molecular formula C22H30N4O2 B7010459 N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-3-(oxan-2-yl)piperidine-1-carboxamide

N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-3-(oxan-2-yl)piperidine-1-carboxamide

Cat. No.: B7010459
M. Wt: 382.5 g/mol
InChI Key: DUEMHKBZOMIABK-UHFFFAOYSA-N
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Description

N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-3-(oxan-2-yl)piperidine-1-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and an oxane ring

Properties

IUPAC Name

N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-3-(oxan-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-17-19(16-26(24-17)20-9-3-2-4-10-20)14-23-22(27)25-12-7-8-18(15-25)21-11-5-6-13-28-21/h2-4,9-10,16,18,21H,5-8,11-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEMHKBZOMIABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)N2CCCC(C2)C3CCCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-3-(oxan-2-yl)piperidine-1-carboxamide typically involves multiple steps. One common route includes the formation of the pyrazole ring followed by the introduction of the piperidine and oxane rings. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-3-(oxan-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-3-(oxan-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-3-(oxan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-3-(oxan-2-yl)piperidine-1-carboxamide: shares structural similarities with other pyrazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the pyrazole, piperidine, and oxane rings, which confer specific chemical and biological properties. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and development.

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